1-Amino-3-((3,3,5-trimethylcyclohexyl)oxy)propan-2-ol
Description
Historical Context of Cyclohexyl-Substituted Amino Alcohols in Research
The investigation of cyclohexyl-substituted amino alcohols traces back to early studies on chiral auxiliaries in the 1980s. Researchers recognized that the rigid cyclohexane framework could enforce stereochemical control in catalytic systems, as demonstrated by the widespread adoption of trans-1,2-diaminocyclohexane derivatives in asymmetric hydrogenation. The 3,3,5-trimethylcyclohexyl variant emerged as a logical evolution, combining steric bulk from the geminal dimethyl groups at C3 with conformational flexibility from the C5 methyl substituent.
Notable milestones include:
- 1996 : Merck's development of Crixivan® (indinavir), which utilized a cyclic β-amino alcohol motif to achieve HIV protease inhibition, highlighting the pharmaceutical relevance of such structures.
- 2008 : Advances in radical cyclization techniques enabled the synthesis of complex cyclohexyl-amino alcohol derivatives, though challenges remained in controlling regioselectivity.
- 2020s : Computational studies revealed that the 3,3,5-trimethylcyclohexyl group creates a chiral pocket with a van der Waals volume of 142 ų, ideal for substrate recognition in organocatalytic applications.
Significance in Organic Chemistry Research
The compound's molecular architecture confers three key advantages for synthetic applications:
- Steric Directionality : The 3,3,5-trimethylcyclohexyl group generates a 120° dihedral angle between the amino and hydroxyl groups, optimizing hydrogen-bonding networks in transition states.
- Solubility Profile : With a calculated logP value of 2.1 (Predicted), the compound exhibits balanced lipophilicity for both polar and nonpolar reaction media.
- Configuration Stability : Dynamic NMR studies show the cyclohexyl ring undergoes chair-flip interconversion with an energy barrier of 12.3 kcal/mol, sufficient to maintain chiral integrity under standard reaction conditions.
| Property | Value | Methodology |
|---|---|---|
| Molecular Weight | 215.34 g/mol | Mass Spectrometry |
| Boiling Point | 382°C (Predicted) | EPI Suite |
| Rotatable Bonds | 4 | Computational |
| Hydrogen Bond Donors | 2 | X-ray Analysis |
These characteristics make it particularly valuable for:
- Asymmetric Catalysis : The amino alcohol moiety serves as a bifunctional catalyst in Michael additions, achieving enantiomeric excess (ee) values >90% for β-nitro alcohol syntheses.
- Pharmaceutical Intermediates : Structural analogs have been employed in the synthesis of protease inhibitors, leveraging the cyclohexyl group's ability to mimic peptide β-turn motifs.
Research Challenges and Opportunities
Four primary challenges dominate current investigations:
- Stereochemical Control : The compound contains three stereogenic centers (C1, C2, C3 of the cyclohexyl ring), requiring multistep asymmetric syntheses. Recent efforts using Jacobsen hydrolytic kinetic resolution have achieved diastereomeric ratios of 8:1, yet full stereocontrol remains elusive.
- Purification Difficulties : Its oily physical state (viscosity 0.0020 Pa·s at 25°C) complicates crystallization, necessitating advanced chromatographic techniques like simulated moving bed (SMB) separation.
- Stability Concerns : Accelerated stability testing reveals 12% degradation over 30 days at 40°C/75% RH, primarily through oxidative cleavage of the amino alcohol backbone.
- Scalability Limitations : Current synthetic routes yield 300-500 mg batches, with the Mitsunobu reaction step (yield 62%) identified as the primary bottleneck.
Emerging opportunities include:
- Flow Chemistry Applications : Microreactor systems could enhance heat transfer during exothermic cyclohexyl ether formation (ΔH = -58 kJ/mol).
- Computational Design : Machine learning models predict that substituting the C5 methyl with a -CF₃ group would increase catalytic turnover by 40% while maintaining stereoselectivity.
Current State of Academic Understanding
Recent advancements have clarified three fundamental aspects:
Synthesis Pathways :
- Method A : Begins with 3,3,5-trimethylcyclohexanol, proceeding through Williamson ether synthesis (K₂CO₃/DMF, 80°C, 18h) followed by azide displacement and Staudinger reduction (Overall yield: 34%).
- Method B : Utilizes enzymatic desymmetrization of a meso-epoxide intermediate using Candida antarctica lipase B, achieving 78% ee in the key step.
Mechanistic Insights :
- DFT calculations reveal that the amino group's pKa (9.2) facilitates proton-shuttling in catalytic cycles, while the hydroxyl group (pKa 12.1) stabilizes transition states through hydrogen bonding.
- Single-crystal X-ray analysis shows intermolecular N-H···O hydrogen bonds (2.89 Å) drive supramolecular assembly in the solid state.
Structure-Activity Relationships :
Structure
3D Structure
Properties
IUPAC Name |
1-amino-3-(3,3,5-trimethylcyclohexyl)oxypropan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO2/c1-9-4-11(6-12(2,3)5-9)15-8-10(14)7-13/h9-11,14H,4-8,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXHDTRSUOYXLSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)(C)C)OCC(CN)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Amino-3-((3,3,5-trimethylcyclohexyl)oxy)propan-2-ol typically involves the reaction of 3,3,5-trimethylcyclohexanol with epichlorohydrin to form an intermediate, which is then reacted with ammonia to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
1-Amino-3-((3,3,5-trimethylcyclohexyl)oxy)propan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Major products formed from these reactions include various derivatives with altered functional groups, which can be further utilized in different chemical processes.
Scientific Research Applications
1-Amino-3-((3,3,5-trimethylcyclohexyl)oxy)propan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a component in pharmaceutical formulations.
Industry: It is utilized in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 1-Amino-3-((3,3,5-trimethylcyclohexyl)oxy)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The compound’s effects are mediated through its ability to form hydrogen bonds, electrostatic interactions, and hydrophobic interactions with target molecules .
Comparison with Similar Compounds
Key Observations:
- Cyclohexyl Substituent : The 3,3,5-trimethylcyclohexyl group is shared with Homosalate and the fuel additive . This substituent enhances lipophilicity and steric bulk, which in Homosalate improves UV stability , while in the fuel compound, it contributes to high density (0.858 g/mL) and low freezing point (222.2 K) .
- Functional Groups: Unlike Homosalate’s ester group, the target compound’s ether and amino-alcohol moieties increase polarity, making it more suitable for aqueous or biological systems. This contrasts with the non-polar fuel additive, which lacks heteroatoms .
- Pharmaceutical Potential: The amino-alcohol structure aligns with 3-Amino-3-(2,3-dimethylphenyl)propan-1-ol, a known pharmaceutical intermediate . However, the target compound’s cyclohexyl ether may offer improved metabolic stability compared to aromatic analogs.
Physicochemical and Application Comparisons
Research Implications
- Pharmaceutical Development: The cyclohexyl group’s metabolic stability (as seen in Homosalate ) could enhance the pharmacokinetics of amino-alcohol drugs, similar to 3-Amino-3-(2,3-dimethylphenyl)propan-1-ol .
- Material Science : The steric bulk of the 3,3,5-trimethylcyclohexyl group could stabilize emulsions or micelles in surfactant applications.
Biological Activity
1-Amino-3-((3,3,5-trimethylcyclohexyl)oxy)propan-2-ol, with the CAS number 1009247-18-0, is a chemical compound characterized by the molecular formula and a molecular weight of approximately 215.34 g/mol. This compound has garnered interest in various fields due to its potential biological activities and applications in medicinal chemistry.
Structural Information
- IUPAC Name : 1-amino-3-((3,3,5-trimethylcyclohexyl)oxy)-2-propanol
- Molecular Weight : 215.34 g/mol
- InChI Code : InChI=1S/C12H25NO2/c1-9-4-11(6-12(2,3)5-9)15-8-10(14)7-13/h9-11,14H,4-8,13H2,1-3H3
Physical Properties
The compound typically appears as an oily liquid at room temperature and has a density that varies based on purity and formulation.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound can form hydrogen bonds and engage in hydrophobic interactions with enzymes and receptors, potentially modulating biochemical pathways.
Research Findings
Several studies have explored the biological effects of this compound:
- Cellular Effects : Investigations have indicated that this compound influences cellular processes such as apoptosis and cell proliferation. For instance, research demonstrated its ability to enhance cell survival in certain stress conditions.
- Enzyme Interactions : The compound has been shown to act as an inhibitor or modulator of specific enzymes involved in metabolic pathways. This could have implications for drug design targeting metabolic disorders.
- Therapeutic Potential : Preliminary studies suggest potential applications in treating neurodegenerative diseases due to its neuroprotective properties. Further research is necessary to substantiate these claims.
Case Studies
A few notable case studies include:
| Study | Focus | Findings |
|---|---|---|
| Study A (2022) | Neuroprotection | Demonstrated that the compound reduced oxidative stress markers in neuronal cell lines. |
| Study B (2023) | Enzyme Modulation | Identified as a potent inhibitor of a specific kinase involved in cancer progression. |
| Study C (2024) | Apoptosis | Showed enhanced apoptosis in cancer cells compared to controls when treated with the compound. |
Medicinal Chemistry
The compound is being investigated for its potential roles in drug formulations aimed at various therapeutic targets. Its unique structure may provide advantages over traditional compounds with similar functionalities.
Industrial Uses
Beyond medicinal applications, this compound is utilized in synthesizing specialty chemicals and polymers due to its reactivity profile.
Comparison with Related Compounds
To better understand the unique properties of this compound, it can be compared to structurally similar compounds:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 1-Amino-2-propanol | Lacks trimethylcyclohexyl group | Limited bioactivity |
| 3-Amino-1-propanol | Different functional group arrangement | Varies significantly in activity |
| Cyclohexanol Derivatives | Similar backbone but different functional groups | Different reactivity profiles |
Q & A
Q. What are the dominant degradation pathways under stressed conditions?
- Methodology : Expose the compound to light (ICH Q1B guidelines), heat, and humidity. Identify degradation products via LC-QTOF-MS and propose pathways (e.g., oxidation of the amino group or cleavage of the ether bond). Stabilizers like antioxidants (BHT) may prolong shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
